(-)-beta-Curcumene
Overview
Description
(-)-beta-Curcumene is a naturally occurring sesquiterpene found in various essential oils, particularly in the rhizomes of Curcuma species such as turmeric It is known for its distinct aromatic properties and potential therapeutic benefits
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-beta-Curcumene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process. Laboratory synthesis may involve the use of organic solvents and controlled temperature conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the rhizomes of Curcuma species. The extraction process involves steam distillation or solvent extraction, followed by purification techniques such as chromatography to isolate the compound in its pure form. Advances in biotechnological methods, including microbial fermentation, are also being explored to enhance the yield and efficiency of production.
Chemical Reactions Analysis
Types of Reactions: (-)-beta-Curcumene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form curcumenone and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are employed under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Curcumenone and other oxygenated sesquiterpenes.
Reduction: Sesquiterpene alcohols.
Substitution: Halogenated and other substituted derivatives of this compound.
Scientific Research Applications
Chemistry: (-)-beta-Curcumene is studied for its potential as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable compound in synthetic organic chemistry.
Biology: In biological research, this compound is investigated for its antimicrobial and antifungal properties. It has shown potential in inhibiting the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
Medicine: The compound is explored for its anti-inflammatory and anticancer properties. Studies suggest that this compound may inhibit the proliferation of cancer cells and reduce inflammation, offering potential therapeutic benefits in treating various diseases.
Industry: In the industrial sector, this compound is used as a fragrance ingredient in perfumes and cosmetics due to its pleasant aroma. It is also utilized in the food industry as a flavoring agent.
Mechanism of Action
The mechanism of action of (-)-beta-Curcumene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The compound may inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which play a role in the inflammatory response. Additionally, this compound may induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparison with Similar Compounds
alpha-Curcumene: Another sesquiterpene found in Curcuma species, differing in the position of double bonds.
beta-Caryophyllene: A sesquiterpene with similar aromatic properties but a different structural framework.
Zingiberene: A sesquiterpene found in ginger, sharing some structural similarities with (-)-beta-Curcumene.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and its presence in turmeric, which is widely used in traditional medicine. Its distinct chemical structure contributes to its unique aromatic properties and potential therapeutic benefits, setting it apart from other similar sesquiterpenes.
Properties
IUPAC Name |
1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,4-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,11,14H,5,7,9-10H2,1-4H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZQZARENYGJMK-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=CC1)C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC(=CC1)[C@H](C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905039 | |
Record name | beta-Curcumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28976-67-2 | |
Record name | (-)-β-Curcumene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28976-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Curcumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.